![molecular formula C22H15ClN2O4 B251309 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the late 1990s and has since gained popularity in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 works by activating PPAR delta, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPAR delta increases the production of enzymes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved endurance. Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, further contributing to its potential therapeutic benefits.
Biochemical and Physiological Effects
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been shown to have several biochemical and physiological effects, including increased energy production, improved endurance, reduced inflammation, and improved insulin sensitivity. These effects are thought to be mediated through the activation of PPAR delta and the subsequent regulation of genes involved in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in lab experiments is its specificity for PPAR delta, which allows for targeted activation of this protein and the subsequent regulation of genes involved in energy metabolism. Additionally, its synthetic nature allows for precise control over dosage and administration. However, one limitation of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 is its potential for off-target effects, which may lead to unintended consequences and require careful monitoring.
Direcciones Futuras
There are several future directions for the research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516, including further exploration of its potential therapeutic applications in cancer treatment and metabolic disorders. Additionally, there is a need for more studies on the long-term effects of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 use, particularly in athletes and other individuals who may use it for performance enhancement. Finally, there is a need for more research on the safety and efficacy of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in human subjects, as most of the current studies have been conducted in animal models.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 involves several steps, including the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a carboxamide group. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and improve cardiovascular performance by activating PPAR delta, a protein involved in energy metabolism. In cancer treatment, it has been found to inhibit tumor growth by inducing apoptosis, or programmed cell death, in cancer cells. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
Propiedades
Fórmula molecular |
C22H15ClN2O4 |
|---|---|
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN2O4/c1-12-2-6-18-17(8-12)25-22(29-18)14-3-5-15(23)16(9-14)24-21(26)13-4-7-19-20(10-13)28-11-27-19/h2-10H,11H2,1H3,(H,24,26) |
Clave InChI |
VUCBJMCPKPFVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



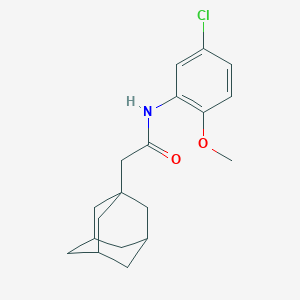

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
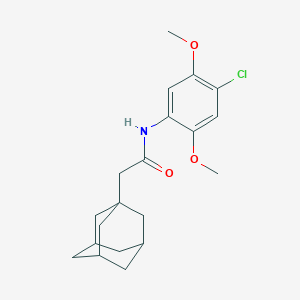
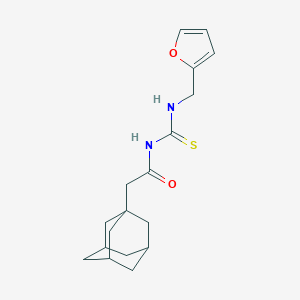
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
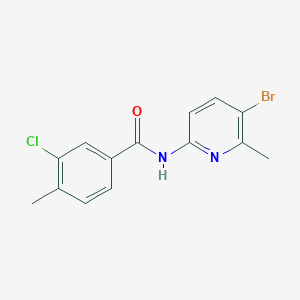
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
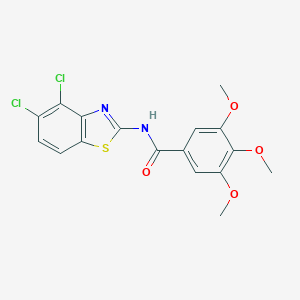
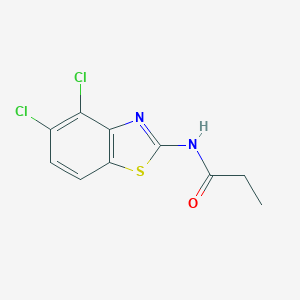
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)